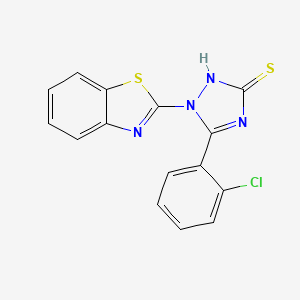

1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4S2/c16-10-6-2-1-5-9(10)13-18-14(21)19-20(13)15-17-11-7-3-4-8-12(11)22-15/h1-8H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGOPMGKJGRQAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=S)NN2C3=NC4=CC=CC=C4S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

Formation of Triazole Ring: The triazole ring is formed by the reaction of hydrazine with a suitable nitrile or carboxylic acid derivative.

Coupling Reactions: The benzothiazole and triazole rings are then coupled together using appropriate reagents and conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Introduction of Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique functional groups allow for various modifications and substitutions, making it valuable in the synthesis of new chemical entities.

Synthetic Routes:

The synthesis typically involves multi-step organic reactions that can include:

- Formation of the benzothiazole ring through reactions with thiophenol derivatives.

- Coupling reactions with chlorinated phenyl compounds to yield the final product.

Biology and Medicine

This compound has shown promise in biological research, particularly in the fields of pharmacology and medicinal chemistry. Studies indicate that it may possess antimicrobial and anticancer properties.

Biological Activities:

- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit activity against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular pathways.

Case Study:

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant growth inhibition at certain concentrations, suggesting its potential as a lead compound for drug development.

Industrial Applications

In industrial contexts, the compound can be used in the formulation of novel materials such as polymers and dyes due to its stability and functionalizability.

Material Development:

- Polymers: Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

- Dyes: The compound's chromophoric properties enable its use in dye formulations for textiles and coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

- 5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 58755-00-3): This analog lacks the benzothiazole group, replacing it with a hydrogen atom. Its similarity score to the target compound is 0.93, indicating close structural resemblance but diminished electronic effects .

5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9) :

The chlorophenyl group is para-substituted instead of ortho. The para substitution alters steric hindrance and electronic distribution, which may affect interactions with hydrophobic enzyme pockets. This compound has a similarity score of 0.95 to the target molecule .5-(4-Fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 138417-35-3) :

Substitution of chlorine with fluorine and addition of a methyl group at position 4 introduces enhanced lipophilicity. Fluorine’s electron-withdrawing nature may increase metabolic stability but reduce thiol reactivity compared to the target compound .

Physicochemical Properties

Biological Activity

1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a benzothiazole moiety and a chlorophenyl substituent. Its molecular formula is with a molecular weight of approximately 327.8 g/mol. The presence of sulfur in the triazole structure enhances its reactivity and potential for biological interactions.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-triazole compounds exhibit potent antimicrobial activity. For instance, studies indicate that similar triazole derivatives demonstrate minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Triazole Compounds

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 31.25 | E. coli |

| Compound B | 62.5 | S. aureus |

| Compound C | 125 | P. aeruginosa |

The mechanism by which 1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol exerts its antimicrobial effects is believed to involve the inhibition of key enzymes in bacterial pathways. Molecular docking studies suggest that the compound may interact with enzymes critical for DNA replication and cell wall synthesis .

Structure-Activity Relationship (SAR)

The structural modifications on the triazole ring significantly influence the biological activity of these compounds. For instance, variations in substituents at the 5-position of the triazole ring have been shown to alter both potency and spectrum of activity against different microbial strains .

Table 2: Structure-Activity Relationships

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| 5 | Chlorophenyl | Enhanced antibacterial activity |

| 3 | Hydroxyphenyl | Increased selectivity against Gram-positive bacteria |

| 4 | Methyl group | Broadened spectrum against fungi |

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives against clinical isolates and found that certain modifications significantly improved efficacy against multidrug-resistant strains .

- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of these compounds in treating infections caused by resistant pathogens. Results indicated promising outcomes with reduced bacterial load .

- Comparative Analysis : A comparative analysis with existing antibiotics demonstrated that some derivatives exhibited superior activity than traditional treatments like ciprofloxacin against specific bacterial strains .

Q & A

Q. What are the established synthetic routes for 1-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves heterocyclic condensation and functionalization. A general protocol includes:

- Step 1 : Reacting 2-chlorophenyl-substituted precursors with benzothiazole derivatives under reflux in PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .

- Step 2 : Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

Optimization Tips : - Vary catalyst loading (e.g., 5–15 wt%) and solvent polarity (e.g., PEG-400 vs. DMF) to improve yield.

- Adjust reaction time (1–4 hours) to minimize byproducts.

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- FT-IR Spectroscopy : Confirm thiol (-SH) stretch at 2550–2600 cm⁻¹ and benzothiazole C=N/C-S peaks at 1600–1650 cm⁻¹ .

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzothiazole and 2-chlorophenyl groups) and thiol proton (δ ~3.5 ppm, exchangeable) .

- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 344.3) and rule out impurities .

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

- Antifungal Activity : Use disk diffusion against C. albicans and A. niger .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Variable Testing Conditions : Standardize protocols (e.g., pH, temperature, inoculum size) to reduce variability .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-(4-chlorophenyl) vs. 5-(2,4-dichlorophenyl) substitutions) to identify critical substituents .

- Metabolic Stability : Assess liver microsomal degradation to explain discrepancies in in vivo vs. in vitro efficacy .

Q. What strategies improve regioselectivity during alkylation or functionalization of the triazole-thiol moiety?

Methodological Answer:

- Protection-Deprotection : Use trityl groups to shield the thiol (-SH) during alkylation, followed by acidic cleavage .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of the thiolate ion .

- Catalytic Systems : Employ phase-transfer catalysts (e.g., TBAB) to stabilize intermediates in biphasic conditions .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial DHFR) .

- DFT Calculations : Analyze electron distribution (e.g., HOMO-LUMO gaps) to prioritize electron-deficient substituents for electrophilic interactions .

- MD Simulations : Simulate ligand-receptor stability over 100 ns trajectories to assess binding mode persistence .

Q. What analytical methods are critical for identifying degradation products under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) .

- HPLC-PDA/MS : Track degradation peaks and identify products via fragmentation patterns (e.g., oxidation to disulfides or loss of Cl⁻) .

- XRD : Monitor crystallinity changes after storage at -20°C vs. room temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.